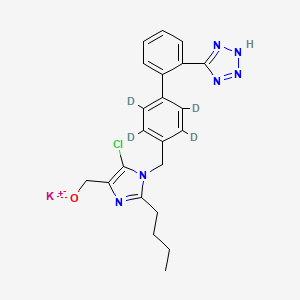
Methdilazine-d4 Hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methdilazine-d4 Hydrochloride is a deuterated form of Methdilazine Hydrochloride, a phenothiazine derivative with antihistaminic activity. This compound is primarily used in scientific research to study the pharmacokinetics and metabolism of Methdilazine, as the deuterium atoms provide a distinct mass spectrometric signature.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methdilazine-d4 Hydrochloride involves the incorporation of deuterium atoms into the Methdilazine molecule. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The reaction typically involves the following steps:
N-Alkylation: The starting material, phenothiazine, is alkylated with a deuterated alkyl halide in the presence of a base such as sodium hydride.
Cyclization: The resulting intermediate undergoes cyclization to form the pyrrolidine ring.
Hydrochloride Formation: The final product is obtained by treating the compound with hydrochloric acid to form the hydrochloride salt
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of deuterated reagents and solvents is carefully monitored to maintain the deuterium content in the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Methdilazine-d4 Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom in the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives of Methdilazine-d4.
Reduction: Reduced forms of Methdilazine-d4.
Substitution: Substituted derivatives with various alkyl groups.
Wissenschaftliche Forschungsanwendungen
Methdilazine-d4 Hydrochloride is widely used in scientific research for the following applications:
Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of Methdilazine in biological systems.
Metabolism Studies: Investigating the metabolic pathways and identifying metabolites of Methdilazine.
Drug Interaction Studies: Examining the interactions of Methdilazine with other drugs and their impact on its pharmacokinetics.
Analytical Chemistry: Using Methdilazine-d4 as an internal standard in mass spectrometric analysis to quantify Methdilazine in biological samples
Wirkmechanismus
Methdilazine-d4 Hydrochloride exerts its effects by binding to histamine H1 receptors, thereby blocking the action of endogenous histamine. This leads to the temporary relief of symptoms associated with allergic reactions, such as sneezing, itching, and runny nose. The deuterium atoms in Methdilazine-d4 do not alter the pharmacological activity of the compound but provide a distinct mass spectrometric signature for analytical purposes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methdilazine Hydrochloride: The non-deuterated form of Methdilazine-d4 Hydrochloride.
Chlorpromazine: Another phenothiazine derivative with antipsychotic and antihistaminic properties.
Trifluoperazine: A phenothiazine derivative used as an antipsychotic agent
Uniqueness
This compound is unique due to the presence of deuterium atoms, which provide a distinct mass spectrometric signature. This makes it particularly useful in pharmacokinetic and metabolism studies, allowing for precise quantification and identification of Methdilazine and its metabolites in biological samples.
Eigenschaften
CAS-Nummer |
1330055-82-7 |
|---|---|
Molekularformel |
C18H21ClN2S |
Molekulargewicht |
336.914 |
IUPAC-Name |
10-[dideuterio-(5,5-dideuterio-1-methylpyrrolidin-3-yl)methyl]phenothiazine;hydrochloride |
InChI |
InChI=1S/C18H20N2S.ClH/c1-19-11-10-14(12-19)13-20-15-6-2-4-8-17(15)21-18-9-5-3-7-16(18)20;/h2-9,14H,10-13H2,1H3;1H/i11D2,13D2; |
InChI-Schlüssel |
IEISBKIVLDXSMZ-XZAFBHDOSA-N |
SMILES |
CN1CCC(C1)CN2C3=CC=CC=C3SC4=CC=CC=C42.Cl |
Synonyme |
10-[(1-Methyl-3-pyrrolidinyl)methyl]-10H-phenothiazine-d4 Hydrochloride; Dilosyn-d4; Disyncran-d4; Methdilazine-d4 MonoHydrochloride; NSC 169091-d4; Tacaryl-d4; Tacaryl-d4 Hydrochloride; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4H-[1,3]Oxazolo[3,2-a][1,2]oxazolo[4,5-e]pyridine](/img/structure/B590095.png)
![(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[3-(naphthalene-1-carbonyl)indol-1-yl]butoxy]oxane-2-carboxylic acid](/img/structure/B590106.png)

